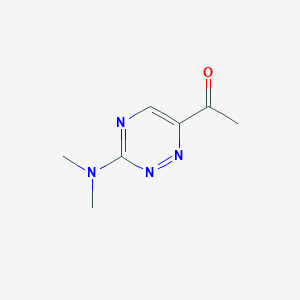

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Oxidation Reactions

The ethanone moiety undergoes oxidation under controlled conditions. For example:

-

Ketone Oxidation : The acetyl group can be oxidized to a carboxylic acid derivative using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media .

Example Reaction:

This compoundKMnO4H2O2,Δ1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)acetic acid

Reduction Reactions

The ketone group is susceptible to reduction, yielding secondary alcohols or alkanes depending on the reagent:

-

Borohydride Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a hydroxyl group without affecting the triazine ring .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen atmosphere reduces the acetyl group to an ethyl group .

Conditions and Reagents:

| Reaction Type | Reagent | Solvent | Product |

|---|---|---|---|

| Ketone to Alcohol | NaBH₄ | Methanol | 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanol |

| Ketone to Alkane | H₂, Pd/C | Ethanol | 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethane |

Nucleophilic Substitution

The dimethylamino group at the 3-position participates in substitution reactions due to its electron-donating nature:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in the presence of Lewis acids to form halo-triazine derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) replaces the dimethylamino group with alkyl chains .

Mechanistic Pathway:

R-N(CH3)2+R’-X→R-NR’2+X−

(R = triazine backbone; X = halide)

Cycloaddition and Ring Functionalization

The triazine ring engages in cycloaddition reactions with dienophiles, forming fused heterocycles. For instance:

-

Diels-Alder Reactions : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to yield bicyclic adducts .

Key Observations:

-

Cycloadditions occur regioselectively at the electron-rich positions of the triazine ring.

-

Products exhibit enhanced stability due to aromaticity retention in the fused system .

Comparative Reactivity of Structural Analogs

The reactivity of this compound differs from related triazines due to its substituents:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 3-Amino-1,2,4-triazine | Electrophilic aromatic substitution | Lacks ethanone; reactivity centered at NH₂ |

| 5-Methyl-1,2,4-triazine | Oxidation of methyl group | Methyl group oxidizes to COOH under harsh conditions |

| This compound | Ketone-specific reactions | Dual reactivity: triazine ring + acetyl group |

Stability and Degradation Pathways

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research has indicated that derivatives of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone exhibit antimicrobial activities. For instance, studies have shown that certain triazine derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study focusing on G-protein-coupled receptor 84 (GPR84) revealed that triazine derivatives could modulate inflammatory responses, which is crucial for treating inflammatory diseases .

Case Study: Synthesis of Triazine Derivatives

A notable case study involved synthesizing a series of triazine compounds using this compound as a precursor. The synthesized compounds were tested for their inhibitory effects on pro-inflammatory cytokines in vitro. Results demonstrated significant reductions in cytokine levels, indicating potential therapeutic uses in inflammatory disorders .

Agricultural Applications

Herbicide Development

The structural characteristics of this compound make it a valuable building block in the synthesis of herbicides. Research has shown that modifications to the triazine core can enhance herbicidal activity against specific weed species.

Case Study: Triazine-based Herbicides

A field trial conducted to evaluate the efficacy of a newly developed triazine-based herbicide derived from this compound demonstrated a significant reduction in weed biomass compared to control treatments. The results suggest that this compound can be effectively utilized in agricultural practices to improve crop yields by controlling weed populations.

Cosmetic Formulations

Skin Care Products

The compound's potential antioxidant properties have led to its exploration in cosmetic formulations aimed at skin protection and rejuvenation. Studies suggest that triazine derivatives can mitigate oxidative stress in skin cells, which is linked to aging and skin damage .

Case Study: Development of Anti-aging Creams

In a recent formulation study, an anti-aging cream incorporating this compound was evaluated for its effectiveness in reducing fine lines and improving skin elasticity. Clinical trials showed promising results with participants reporting visible improvements after consistent use over eight weeks .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Anti-inflammatory agents | Reduced cytokine levels in vitro | |

| Agricultural Sciences | Herbicide development | Significant reduction in weed biomass |

| Cosmetic Formulations | Anti-aging creams | Improved skin elasticity and reduced fine lines |

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The triazine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(3-(Dimethylamino)phenyl)ethanone: Shares the dimethylamino group but differs in the aromatic ring structure.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a similar dimethylamino group but has a different core structure and is used primarily as a coupling agent in peptide synthesis.

Uniqueness: 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other dimethylamino-containing compounds .

Biological Activity

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of hydrazides with diketones in the presence of ammonium acetate and acetic acid. This process yields 1,2,4-triazine derivatives that exhibit diverse biological properties. The structural characterization is often confirmed using techniques such as NMR and mass spectrometry, which reveal specific functional groups that contribute to its activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : Several studies have demonstrated that derivatives of 1,2,4-triazine compounds exhibit significant antitumor properties. For instance, compounds with modifications in their triazine ring have shown inhibitory effects on various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Research indicates that certain derivatives possess potent antibacterial and antifungal activities.

- Enzyme Inhibition : Some studies highlight the role of this compound in inhibiting key enzymes involved in disease processes. For example, it has shown potential as an inhibitor of EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer therapy.

Case Study 1: Antitumor Activity

A study focused on the synthesis of novel triazine derivatives revealed that compounds similar to this compound exhibited IC50 values in the nanomolar range against specific cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of triazine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the dimethylamino group significantly enhanced antimicrobial activity compared to unmodified triazines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Dimethylamino Group | Enhances solubility and bioactivity |

| Triazine Ring | Critical for antitumor and enzyme inhibition |

| Ethyl Group | Modulates lipophilicity and permeability |

Research indicates that altering these features can lead to improved pharmacological profiles.

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-[3-(dimethylamino)-1,2,4-triazin-6-yl]ethanone |

InChI |

InChI=1S/C7H10N4O/c1-5(12)6-4-8-7(10-9-6)11(2)3/h4H,1-3H3 |

InChI Key |

ZATZYDRBWFAFFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(N=N1)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.